N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
Description
N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a pyrimidine-based acetamide derivative characterized by a morpholine-substituted pyrimidine core. The morpholine group (a six-membered heterocyclic ring containing one oxygen and one nitrogen atom) and the methyl group at the 4-position of the pyrimidine ring confer distinct electronic and steric properties to the molecule. Such structural features are critical in modulating solubility, bioavailability, and intermolecular interactions, making this compound a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-7-12(16-3-5-18-6-4-16)15-11(14-9)8-13-10(2)17/h7H,3-6,8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPOWBSJECOOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amine .
Scientific Research Applications
Pharmacological Applications
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has been investigated primarily for its role as a lead compound in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for treating various diseases, including cancer and inflammatory disorders.
Anticancer Activity
Preliminary studies indicate that this compound may function as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are implicated in cancer progression. By inhibiting HDACs, this compound could potentially exert therapeutic effects against tumors by reactivating silenced tumor suppressor genes.
Case Study:
A study demonstrated that derivatives of morpholinopyrimidine, including this compound, showed promising results in inhibiting cell proliferation in various cancer cell lines. The compound's ability to bind to HDACs was confirmed through enzyme assays, revealing its potential as a novel anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that morpholinopyrimidine derivatives can inhibit the production of nitric oxide and cyclooxygenase enzymes in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests that this compound may serve as a therapeutic agent for inflammatory diseases .
Data Table: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
| Compound | IC50 (nM) | Effect on iNOS | Effect on COX-2 |
|---|---|---|---|
| V4 | 50 ± 5 | Decreased | Decreased |
| V8 | 45 ± 3 | Decreased | Decreased |
| N-(methyl)-acetamide | 70 ± 10 | Moderate decrease | Moderate decrease |
Antimicrobial Activity
This compound has also shown potential as an antimicrobial agent. A series of studies have indicated that compounds with similar structures exhibit antibacterial properties against various pathogens, suggesting that this compound could be further explored for its efficacy against resistant strains of bacteria .
Case Study:
In a recent evaluation, derivatives of morpholinopyrimidine were tested against multiple bacterial strains, showing varying degrees of antibacterial activity. The structure–activity relationship (SAR) studies indicated that modifications to the morpholine ring significantly affected the antibacterial potency .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that substituents on the pyrimidine ring can dramatically influence the biological activity of the compound.
Data Table: Structure–Activity Relationship Findings
| Modification | Biological Activity | Notes |
|---|---|---|
| N-Methyl Group | Reduced potency | Substituting with ethyl increases activity |
| Morpholine Substitution | Increased binding affinity | Enhances interaction with targets |
| Acetamide Group | Essential for activity | Critical for maintaining biological function |
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The compound’s structure allows it to form strong interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Key Structural Differences
- Morpholine vs. Nitro/Chloro Substituents: In bis-pyrimidine acetamides (e.g., compounds 12–17 from ), nitro (NO₂) and chloro (Cl) groups are electron-withdrawing, reducing electron density on the pyrimidine ring.
- Methyl Group Position : The methyl group at the 4-position of the pyrimidine ring in the target compound may sterically hinder interactions compared to analogs with substituents at other positions (e.g., 6-methyl-2-thiopyrimidin-4-one derivatives in ).
Physicochemical Properties
Analysis: The morpholine group likely increases solubility in polar solvents (e.g., water, ethanol) compared to nitro- or chloro-substituted analogs due to its hydrogen-bonding capacity.
Comparison with Indolinone-Based Acetamides
Compounds in (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide) feature indolinone cores fused with acetamide moieties.
Core Heterocycle Differences
- Pyrimidine vs. Indolinone: The pyrimidine ring in the target compound is a smaller, planar heterocycle with two nitrogen atoms, favoring π-π stacking and metal coordination. Indolinone derivatives () exhibit non-planar conformations due to their fused bicyclic systems, which may reduce packing efficiency and alter bioactivity.
- The target compound’s pyrimidine-morpholine scaffold may target different enzymes (e.g., phosphodiesterases) due to its distinct electronic profile.
Crystallographic and Hydrogen-Bonding Comparisons
highlights analogs like N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide , where dihedral angles between aromatic rings range from 78.32° to 84.70°.
Conformational Analysis
- The morpholine group in the target compound introduces a rigid, puckered heterocycle, which may restrict rotational freedom compared to naphthalene-based acetamides. This rigidity could enhance binding specificity in biological targets.
- Intramolecular N–H⋯O and O–H⋯O hydrogen bonds observed in naphthalene analogs () are less likely in the target compound due to the absence of hydroxyl groups. Instead, morpholine’s oxygen may participate in intermolecular hydrogen bonds, influencing crystal packing.
Biological Activity
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinopyrimidine moiety, which is significant for its biological interactions. Its structure allows it to engage with various molecular targets, particularly enzymes involved in inflammatory processes and cancer progression.
Target Enzymes : this compound primarily targets:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
Mode of Action : The compound inhibits these enzymes by binding to their active sites. This interaction leads to reduced production of nitric oxide and prostaglandins, which are key mediators of inflammation.
Biochemical Pathways : By inhibiting iNOS and COX-2, this compound alters biochemical pathways associated with inflammation.
Pharmacokinetics
In vitro studies have shown that treatment with this compound at concentrations as low as 12.5 μM significantly reduces the levels of iNOS and COX-2 proteins in RAW 264.7 macrophage cells stimulated by lipopolysaccharides (LPS) .
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In LPS-stimulated macrophages, it has been shown to:
- Inhibit the production of nitric oxide (NO).
- Downregulate inflammatory markers such as iNOS and COX-2 at both mRNA and protein levels .
Anticancer Potential
The compound's structural similarities to other kinase inhibitors suggest potential efficacy against specific cancer types by disrupting critical signaling pathways involved in tumor growth. Preliminary studies indicate that it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.
Case Studies
- Inhibition Studies : In a study evaluating the compound's effects on macrophages, it was found that this compound significantly reduced mRNA expression levels of iNOS and COX-2 in a concentration-dependent manner .
- Structure–Activity Relationship (SAR) : A series of related compounds were synthesized to explore their biological activity, revealing that modifications to the morpholine group enhanced potency against targets like NAPE-PLD, further illustrating the importance of structural variations in biological efficacy .
Data Summary
Q & A
Q. Critical Parameters :
- Solvent choice (polar aprotic solvents enhance reaction rates).
- Stoichiometric control of reagents (e.g., 2.6–2.8 molar excess of sodium methylate for pyrimidine alkylation) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH groups) and acetamide moiety (δ 2.1 ppm for CH) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 308.1621) and fragmentation patterns to verify substituent connectivity .
- HPLC : Assesses purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can contradictions in spectroscopic data be resolved during structural confirmation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular modeling software) to identify discrepancies in substituent effects .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for pyrimidine ring protons and methylene bridges .
- Isotopic Labeling : Introduce N or C labels at ambiguous positions to track coupling patterns .
Advanced: What strategies optimize synthetic yield while minimizing side products?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction time dynamically .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .
- Temperature Gradients : Employ gradual heating (e.g., 40°C → 80°C over 2 hours) during alkylation to suppress dimerization .
Advanced: What methodologies assess the compound’s interactions with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against kinases (e.g., PI3K or EGFR) using fluorescence-based ADP-Glo™ assays .
- Molecular Docking : Simulate binding poses with AutoDock Vina to predict interactions with the morpholine oxygen and pyrimidine nitrogen as hydrogen bond acceptors .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate intracellular localization .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications : Replace the morpholine ring with piperazine or thiomorpholine to test steric and electronic effects on target binding .
- Substituent Scanning : Synthesize analogs with halogens (Cl, F) or methoxy groups at the pyrimidine 4-position to correlate logP values with membrane permeability .
- Pharmacokinetic Profiling : Conduct in vitro microsomal stability assays (CYP450 metabolism) and plasma protein binding studies to prioritize candidates .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; all references are peer-reviewed methodologies.
- Advanced FAQs emphasize mechanistic and optimization challenges, while basic FAQs address foundational synthesis and characterization.
- Methodological rigor aligns with –20, excluding unreliable sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
